(2E)-3-oxo-2-(2-phenylhydrazin-1-ylidene)-3-(pyridin-4-yl)propanal

Description

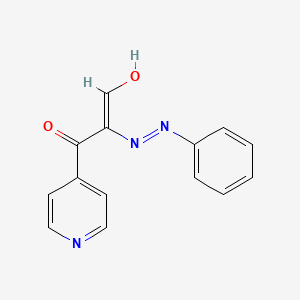

The compound "(2E)-3-oxo-2-(2-phenylhydrazin-1-ylidene)-3-(pyridin-4-yl)propanal" is a hydrazone derivative characterized by an (E)-configured imine bond (-N=CH-) linking a phenylhydrazine moiety to a propanal backbone. The structure features a pyridin-4-yl group at the 3-position and a ketone group at the 1-position.

Properties

IUPAC Name |

(Z)-3-hydroxy-2-phenyldiazenyl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-10-13(14(19)11-6-8-15-9-7-11)17-16-12-4-2-1-3-5-12/h1-10,18H/b13-10-,17-16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQINECECVXAEZ-PUYCAGIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal is the biofilm formation of Staphylococcus aureus. This compound belongs to a class of 2-phenylhydrazinylidene derivatives that have shown significant inhibitory activities against biofilm formation of all tested Staphylococcus aureus strains.

Mode of Action

The interaction of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal with its targets results in the inhibition of biofilm formation. This compound has been identified as a new class of sortase A inhibitors. Sortase A is a transpeptidase that plays a crucial role in the biofilm formation of Staphylococcus aureus.

Biochemical Pathways

The biochemical pathways affected by 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal are those involved in the biofilm formation of Staphylococcus aureus. By inhibiting sortase A, this compound disrupts the process of biofilm formation, thereby affecting the downstream effects associated with the survival and virulence of Staphylococcus aureus.

Result of Action

The molecular and cellular effects of the action of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal include the significant inhibition of biofilm formation in Staphylococcus aureus. This results in a reduction in the survival and virulence of these bacteria, thereby potentially reducing their ability to cause infections.

Biological Activity

(2E)-3-oxo-2-(2-phenylhydrazin-1-ylidene)-3-(pyridin-4-yl)propanal, with the CAS number 338414-02-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O2, with a molecular weight of approximately 253.261 g/mol. The compound features a hydrazone linkage and a pyridine ring, which are critical for its biological activity.

Research indicates that this compound primarily targets biofilm formation in Staphylococcus aureus. It acts as a sortase A inhibitor , disrupting the bacterial cell wall synthesis and preventing biofilm development. This mechanism is significant as biofilms are associated with chronic infections and antibiotic resistance.

Antimicrobial Properties

The compound exhibits notable antibacterial activity against various strains of bacteria. In particular, it has been shown to inhibit the growth of Staphylococcus aureus and other pathogenic bacteria. The inhibition of biofilm formation is particularly relevant in clinical settings where biofilms contribute to persistent infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition in both planktonic and biofilm states, highlighting its potential use in treating infections caused by this pathogen.

Case Study 2: Anticancer Activity

In another study, the compound was tested on various cancer cell lines, including breast and colon cancer cells. The results showed that it induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, indicating its therapeutic potential in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring or core heterocycles, leading to variations in physicochemical properties and reactivity. Key comparisons include:

Substituent Effects on the Phenyl Ring

- 4-Methylphenyl Analog (CAS 338414-03-2): Molecular Formula: C₁₅H₁₃N₃O₂; Molecular Weight: 267.28. Storage conditions recommend protection from heat (P210) .

4-Chlorophenyl Analog :

Molecular Formula (inferred): C₁₄H₁₁ClN₃O₂; Molecular Weight: ~280.6.

The electron-withdrawing chlorine substituent may stabilize the hydrazone tautomer and alter electronic interactions, affecting ligand-receptor binding or catalytic activity .

Core Heterocycle Modifications

- Thiazolidinone Derivative (CAS 613225-38-0): Molecular Formula: C₁₆H₁₃N₃O₃S₂; Molecular Weight: 359.42. Incorporation of a sulfur-containing thiazolidinone ring and furan substituent increases molecular complexity and predicted pKa (12.96 ± 0.70), suggesting distinct solubility and bioavailability profiles compared to the target compound .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic and Steric Effects : Substituents like -CH₃ (electron-donating) and -Cl (electron-withdrawing) influence the electron density of the hydrazone moiety, which may modulate tautomeric equilibria or metal-chelation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.